4-Cyanobenzylbromide CAS number and properties
4-Cyanobenzylbromide CAS number and properties
An In-Depth Technical Guide to 4-Cyanobenzyl Bromide (CAS: 17201-43-3) for Advanced Research Applications
Abstract
4-Cyanobenzyl bromide, also known as α-bromo-p-tolunitrile or 4-(bromomethyl)benzonitrile, is a highly reactive crystalline solid that serves as a pivotal intermediate in a multitude of synthetic applications. Its bifunctional nature, featuring both a reactive benzylic bromide and an electron-withdrawing nitrile group, makes it a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of 4-cyanobenzyl bromide, detailing its physicochemical properties, synthesis methodologies, key reactions, and critical safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this important chemical reagent.
Core Chemical Identity and Physicochemical Properties
4-Cyanobenzyl bromide is an organic compound that appears as a white to light yellow or beige crystalline powder.[1][2][3] Its core structure consists of a benzene ring substituted at the 1 and 4 positions by a bromomethyl group and a nitrile (cyano) group, respectively. The CAS Registry Number for this compound is 17201-43-3.[4]
The presence of the electrophilic benzylic bromide makes the compound highly susceptible to nucleophilic substitution reactions, which is the basis for its utility in synthesis.[5] The cyano group, being strongly electron-withdrawing, activates the benzylic position, further enhancing its reactivity.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source(s) |
| CAS Number | 17201-43-3 | [1][4][6][7] |
| Molecular Formula | C₈H₆BrN | [3][6][7] |
| Molecular Weight | 196.04 g/mol | [6][7][8] |
| IUPAC Name | 4-(Bromomethyl)benzonitrile | [9] |
| Synonyms | α-Bromo-p-tolunitrile, p-Cyanobenzyl bromide | [3][10][11] |
| Canonical SMILES | N#CC1=CC=C(C=C1)CBr | [4] |
| InChIKey | UMLFTCYAQPPZER-UHFFFAOYSA-N | [6][10] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid, white to light yellow crystalline powder. | [1][2][6] |
| Melting Point | 113-117 °C | [1][6] |
| Boiling Point | 143 °C at 12 mmHg | [1][6] |
| Density | ~1.5 g/cm³ (estimate) | [1][2][9] |
| Solubility | Insoluble in water. Soluble in chloroform and methanol. | [1][2][6] |
| Flash Point | 125.1 °C | [1][6] |
| Storage Temperature | 0-8 °C, under inert atmosphere, away from moisture. | [1][6][12] |
Synthesis of 4-Cyanobenzyl Bromide: Methodologies and Mechanistic Insights
The synthesis of 4-cyanobenzyl bromide can be approached through several routes, primarily involving the bromination of a suitable precursor. The choice of method often depends on the availability of starting materials, scalability, and safety considerations, particularly regarding the use of hazardous brominating agents.
Method A: Bromination of p-Cyanobenzyl Alcohol
A common and effective laboratory-scale synthesis involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid (HBr).[13] This is a classical nucleophilic substitution (S_N) reaction where the hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the benzylic carbon to yield the final product.
-
Reaction Setup: To a round-bottom flask containing a suitable solvent such as acetone or n-hexane (e.g., 550 ml), add p-cyanobenzyl alcohol (114.5 g).[13] Equip the flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Slowly add 48% aqueous hydrobromic acid (218 g) to the flask.[13] The use of HBr in acetic acid is also a viable alternative.[13]
-
Reaction Execution: Heat the mixture to reflux and stir for 2-6 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. A solid crude product will be obtained.[13]
-
Purification: Purify the crude solid by recrystallization. Add methanol (e.g., 600 ml) and heat to reflux to dissolve the solid completely. Cool the solution in an ice bath for 2 hours to induce crystallization.[13]
-
Final Product: Filter the white crystals, wash with cold methanol, and dry at 50 °C to obtain pure 4-cyanobenzyl bromide.[13] This method can yield a product with over 90% purity.[13]
Method B: Radical Bromination of 4-Cyanotoluene
Another prominent synthetic route is the radical bromination of 4-cyanotoluene. This method is often employed in industrial settings. It involves the use of a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. The reaction proceeds via a free-radical chain mechanism, selectively brominating the benzylic position due to the stability of the resulting benzylic radical.
Caption: Radical chain mechanism for the synthesis of 4-cyanobenzyl bromide.
Key Reactions and Applications in Drug Discovery and Materials Science
4-Cyanobenzyl bromide is a valuable precursor for a wide range of molecules due to the high reactivity of its bromomethyl group in nucleophilic substitution reactions.[5]
Application Focus 1: Pharmaceutical Intermediate
This compound is a key intermediate in the production of various pharmaceuticals.[1][2][6] It is notably used in the synthesis of Letrozole, an aromatase inhibitor for treating certain types of breast cancer.[14][15] It is also used to synthesize piperidine-linked aromatic diimidazolines, which are analogs of the anti-Pneumocystis carinii drug, Pentamidine.[1][6]
Application Focus 2: Synthesis of Heterocyclic Compounds
4-Cyanobenzyl bromide is frequently used to introduce the 4-cyanobenzyl moiety onto nucleophilic substrates, such as amines, phenols, and heterocyclic systems. A notable example is its reaction with 2H-tetrazole in the presence of a base like potassium hydroxide (KOH) to produce 4-[(2H-tetrazol-2-yl)methyl]benzonitrile.[6][16]
-
Reaction Setup: In a flask, dissolve 2H-tetrazole in a suitable solvent like dimethylformamide (DMF).
-
Base Addition: Add one equivalent of powdered potassium hydroxide (KOH) and stir the mixture until the base dissolves.
-
Substrate Addition: Add a solution of 4-cyanobenzyl bromide (one equivalent) in DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: General schematic for nucleophilic substitution using 4-cyanobenzyl bromide.
Safety, Handling, and Storage
4-Cyanobenzyl bromide is a corrosive and hazardous material that requires strict safety protocols. It can cause severe skin burns, eye damage, and may lead to allergic reactions or asthma-like symptoms if inhaled.[8][17][18]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Signal Word | Danger | [6][16][18] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [6][8][18] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [6][8][18] | |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [11] | |
| H290 | May be corrosive to metals. | [11][18] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6][17][19] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][17][19] | |
| P284 | In case of inadequate ventilation wear respiratory protection. | [6][19] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [6][11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [6][19] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 4-cyanobenzyl bromide in a well-ventilated chemical fume hood.[17][20] Emergency eye wash stations and safety showers must be readily accessible.[17]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[17][20]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[20]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[17][20]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a full-face respirator with an appropriate cartridge (e.g., type P3) is necessary.[6][17]
-
Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][21] Recommended storage is between 2-8°C.[6][12] The material is sensitive to moisture and air; storage under an inert gas is advised.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and water.[17] It may also be corrosive to metals.[17][18]
Conclusion
4-Cyanobenzyl bromide is a cornerstone reagent for synthetic chemists, offering a reliable pathway to introduce the cyanobenzyl functional group. Its high reactivity, while making it exceptionally useful, also necessitates stringent adherence to safety and handling protocols. By understanding its properties, synthetic routes, and reaction mechanisms as detailed in this guide, researchers can confidently and safely leverage this versatile compound to advance projects in drug discovery, agrochemical development, and beyond.
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